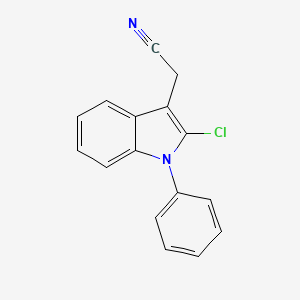![molecular formula C15H17BN2O3 B13989194 4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone CAS No. 888968-68-1](/img/structure/B13989194.png)
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone is a complex organic compound that features a pyrimidinone core substituted with a phenyl group, which is further modified with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone typically involves multiple steps:
Formation of the 5,5-Dimethyl-1,3,2-dioxaborinan-2-yl group: This can be achieved by reacting phenylboronic acid with neopentyl glycol under acidic conditions to form the boronate ester.
Attachment to the Phenyl Group: The boronate ester is then coupled with a halogenated phenyl derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the Pyrimidinone Core: The final step involves the cyclization of the substituted phenyl derivative with appropriate reagents to form the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反应分析
Types of Reactions
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl and pyrimidinone moieties can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could produce alcohols or amines.
科学研究应用
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
作用机制
The mechanism of action of 4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrimidinone core can interact with nucleic acids and proteins, potentially disrupting biological pathways and exerting therapeutic effects .
相似化合物的比较
Similar Compounds
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol: Similar boronate ester structure but with a phenol group instead of a pyrimidinone core.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Lacks the pyrimidinone core, making it less versatile in biological applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a different boronate ester and aniline group, used in different synthetic applications.
Uniqueness
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone is unique due to its combination of a boronate ester and pyrimidinone core, providing a versatile platform for various chemical and biological applications. Its ability to undergo diverse reactions and interact with multiple molecular targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
888968-68-1 |
|---|---|
分子式 |
C15H17BN2O3 |
分子量 |
284.12 g/mol |
IUPAC 名称 |
6-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C15H17BN2O3/c1-15(2)9-20-16(21-10-15)12-5-3-4-11(8-12)13-6-7-17-14(19)18-13/h3-8H,9-10H2,1-2H3,(H,17,18,19) |
InChI 键 |
CUMHRCXNKUONEB-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CC=NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)

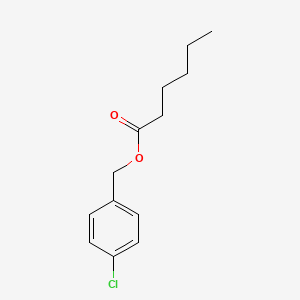
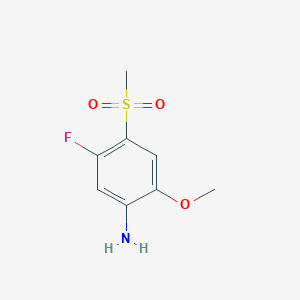
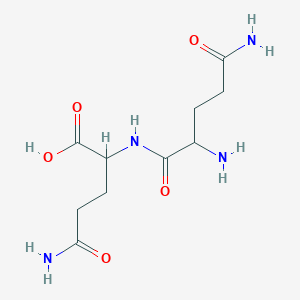
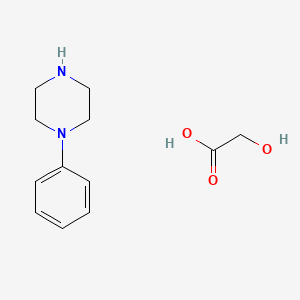

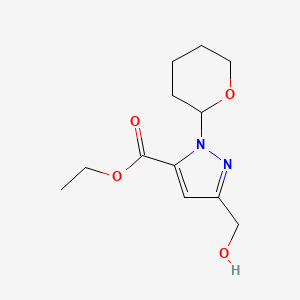
amino}butanoic acid](/img/structure/B13989140.png)

![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)

